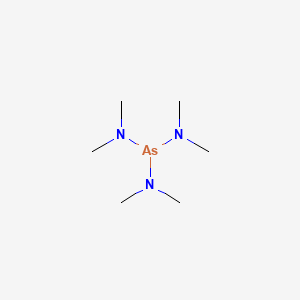
三(二甲基氨基)砷
描述
Tris(dimethylamino)arsine is an organo-metallic compound with the chemical formula As(N(CH3)2)3 . It is a colorless liquid and is generally available in most volumes .
Synthesis Analysis
Tris(dimethylamino)arsine is used as a chemical intermediate . It has been used in the synthesis of InAs nanocrystals . The compound is air sensitive and moisture sensitive .Molecular Structure Analysis
The molecular structure of tris(dimethylamino)arsine has been determined by X-ray diffraction methods . The compound has a planar AS3N core unit with a paddle-wheel conformation of the three Me2As groups .Chemical Reactions Analysis
Tris(dimethylamino)arsine is used in non-aqueous solubility applications such as recent solar energy and water treatment applications .Physical And Chemical Properties Analysis
Tris(dimethylamino)arsine has a molecular weight of 207.14882 . It has a boiling point of 55-57 °C and a density of 1.1248-1.248 g/mL . It is insoluble in water .科学研究应用
化学气相沉积 (CVD)
三(二甲基氨基)砷用作金属有机化学气相沉积 (MOCVD) 中 HgCdTe 薄膜的砷掺杂前驱体 . 没有 As-H 键可以防止 As-H 络合物的形成及其在 As 掺杂薄膜中的掺入 .
有机金属气相外延 (OMVPE)
三(二甲基氨基)砷已被合成作为化学束外延 (CBE) 以及有机金属气相外延 (OMVPE) 的有希望的替代砷源 . 该化合物不同于其他砷前驱体,因为它只有砷直接与氮键合,因此没有碳-砷键 .
光伏
三(二甲基氨基)砷用作用于光伏的 MOCVD 生长的 CdTe/CdS 薄膜的原子层沉积 (ALD)/CVD 掺杂剂 .
砷化镓 (GaAs) 薄膜
三(二甲基氨基)砷用作通过 N-ALD 技术沉积的 GaAs (1-ẞ)Nẞ 薄膜的 ALD/CVD 掺杂剂 .
太阳能应用
三(二甲基氨基)砷用于太阳能应用 . 它是美国元素公司以 AE Organo-Metallics™ 商标销售的众多有机金属化合物之一,用于需要非水溶解度的应用 .
水处理应用
安全和危害
未来方向
Tris(dimethylamino)arsine is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It is also used in the synthesis of InAs nanocrystals, which are promising building blocks for numerous photonic, optoelectronic, and biomedical applications .
作用机制
Target of Action
Tris(dimethylamino)arsine is a complex organoarsenic compound
Mode of Action
This interaction can lead to changes in cellular processes, potentially leading to toxic effects .
Biochemical Pathways
Arsenic compounds are known to interfere with various biochemical pathways, including those involved in energy production, dna synthesis, and signal transduction .
Pharmacokinetics
It’s known that arsenic compounds can be absorbed through various routes, distributed throughout the body, metabolized, and excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Arsenic compounds are known to cause a variety of effects, including oxidative stress, dna damage, and cell death . These effects can lead to various health problems, including cancer .
Action Environment
The action, efficacy, and stability of Tris(dimethylamino)arsine can be influenced by various environmental factors. For instance, it’s known to be air and moisture sensitive , which means its stability and efficacy can be affected by exposure to air and moisture. Furthermore, the compound’s action can also be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
It is known that similar compounds, such as Tris, can inhibit enzyme activity via chelation of metal ions . This suggests that Tris(dimethylamino)arsine may also interact with enzymes and other proteins in a similar manner.
Cellular Effects
Arsenic, a component of Tris(dimethylamino)arsine, is known to cause cell injury and death by multiple mechanisms, including interference with cellular respiration . It is possible that Tris(dimethylamino)arsine may have similar effects on cells.
Molecular Mechanism
A kinetic model describing the surface pyrolysis of Tris(dimethylamino)arsine on a GaAs(100) surface has been developed . This suggests that Tris(dimethylamino)arsine may interact with biomolecules at the molecular level, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound has a certain enthalpy of vaporization and fusion , which could potentially influence its stability and degradation over time.
Metabolic Pathways
Arsenic, a component of Tris(dimethylamino)arsine, is known to interfere with the pyruvate oxidation pathway, the tricarboxylic acid cycle, and oxidative phosphorylation . It is possible that Tris(dimethylamino)arsine may have similar effects on metabolic pathways.
Transport and Distribution
It is known that small molecules can easily enter cells , suggesting that Tris(dimethylamino)arsine may be able to be transported and distributed within cells and tissues.
Subcellular Localization
Small molecules are often able to diffuse across cell membranes and localize to various subcellular compartments .
属性
IUPAC Name |
N-[bis(dimethylamino)arsanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGKGJRFUIAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[As](N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18AsN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984442 | |
| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-96-9 | |
| Record name | N,N,N′,N′,N′′,N′′-Hexamethylarsenous triamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenous triamide, hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(dimethylamino)arsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)





![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)






